![molecular formula C26H22FNO5 B2615946 3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-59-5](/img/structure/B2615946.png)
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
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Description
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3β inhibitor VIII and is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Quinoline Derivatives
Quinoline derivatives, including structures similar to "3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one," are known for their efficient fluorescence properties. These compounds are extensively used in biochemistry and medicine for studying various biological systems. Their potential as antioxidants and radioprotectors has also been investigated due to their structural features (Aleksanyan & Hambardzumyan, 2013).
Catalytic Annulation
The Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one produces 2-aryl quinazolin-4(3H)-one derivatives. This process demonstrates good functional group tolerance and yields a variety of derivatives through regioselective ortho-C–H amidation and cyclization, highlighting the synthetic versatility of quinoline compounds (Xiong et al., 2018).
Potential Biological Activities
Antimicrobial and Anticancer Properties
Quinoline derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. For example, certain quinoline compounds have shown antimycobacterial activity against various Mycobacterium species, suggesting their potential in treating bacterial infections (Quiroga et al., 2014). Additionally, some derivatives have been explored for their anticancer activity, with structural modifications aimed at enhancing their therapeutic potential (Reddy et al., 2015).
Anti-Inflammatory Activity
The synthesis of 2-substituted 3-arylquinoline derivatives has led to the discovery of compounds with significant anti-inflammatory effects. These derivatives inhibit the production of nitric oxide and decrease the secretion of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents (Yang et al., 2019).
properties
IUPAC Name |
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5/c1-31-19-10-4-16(5-11-19)14-28-15-21(25(29)17-6-8-18(27)9-7-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNRWLVAOHXHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
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